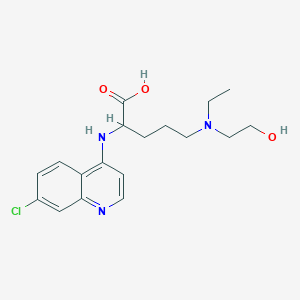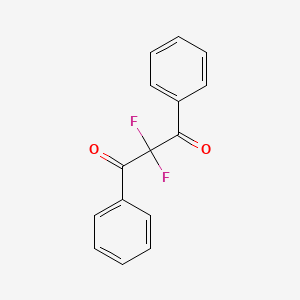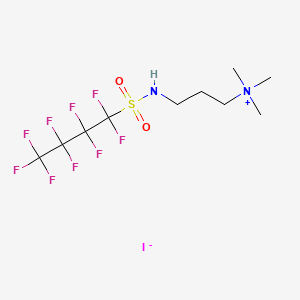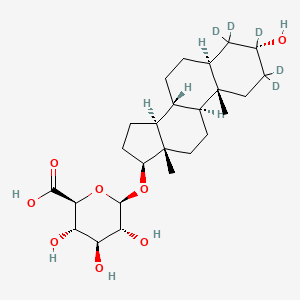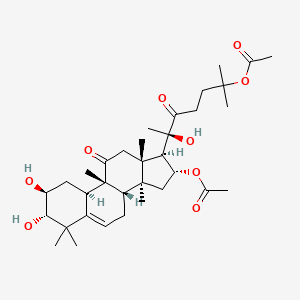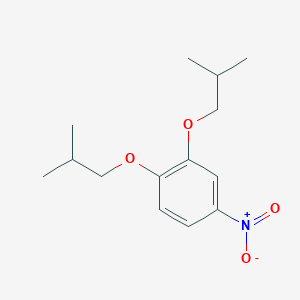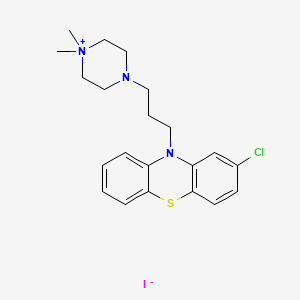
N-Methyl Prochlorperazine Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Prochlorperazine Iodide is a chemical compound derived from prochlorperazine, a phenothiazine derivative Prochlorperazine is widely used as an antiemetic and antipsychotic agent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Prochlorperazine Iodide typically involves the methylation of prochlorperazine. One common method is the reaction of prochlorperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Prochlorperazine Iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be displaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield N-alkylated derivatives, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
N-Methyl Prochlorperazine Iodide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-Methyl Prochlorperazine Iodide is primarily related to its anti-dopaminergic effects. It blocks D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. This inhibition results in the blockade of postsynaptic dopamine receptors in the mesolimbic system, leading to increased dopamine turnover . Additionally, it exhibits strong alpha-adrenergic and anticholinergic blocking effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prochlorperazine: The parent compound, used as an antiemetic and antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A phenothiazine derivative with a longer duration of action.
Uniqueness
The methylation increases its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects more efficiently .
Propriétés
Formule moléculaire |
C21H27ClIN3S |
|---|---|
Poids moléculaire |
515.9 g/mol |
Nom IUPAC |
2-chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;iodide |
InChI |
InChI=1S/C21H27ClN3S.HI/c1-25(2)14-12-23(13-15-25)10-5-11-24-18-6-3-4-7-20(18)26-21-9-8-17(22)16-19(21)24;/h3-4,6-9,16H,5,10-15H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
BIMUGSVDXHTKJF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


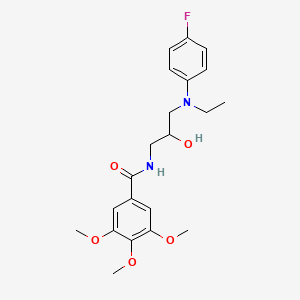
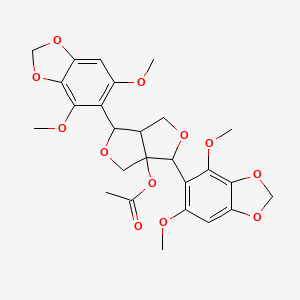

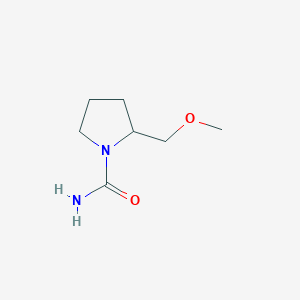
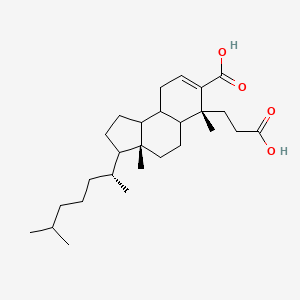

![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)
